
UK-383367
Overview
Description
This compound exhibits an inhibitory concentration (IC50) of 44 nanomolar, demonstrating excellent selectivity over matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14 . UK 383367 is known for its ability to penetrate human skin effectively and inhibit collagen deposition .
Preparation Methods
The synthesis of UK 383367 involves multiple steps, starting with the preparation of the core structure, which includes the formation of the oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the oxadiazole ring: This is achieved through the reaction of appropriate nitrile oxides with amidoximes.
Introduction of the cyclohexylpropyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexylpropyl halide.
Hydroxylation and amidation:
Industrial production methods for UK 383367 are not widely documented, but the compound is typically synthesized in research laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
UK 383367 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: UK 383367 can undergo substitution reactions, particularly at the oxadiazole ring and the cyclohexylpropyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UK 383367 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of procollagen C-proteinase and its effects on collagen deposition.
Biology: The compound is used to investigate the role of BMP-1 in various biological processes, including tissue remodeling and wound healing.
Medicine: UK 383367 is explored for its potential therapeutic applications in conditions involving excessive collagen deposition, such as fibrosis and scarring.
Industry: The compound is used in the development of anti-scarring agents and other therapeutic formulations
Mechanism of Action
UK 383367 exerts its effects by inhibiting procollagen C-proteinase (BMP-1). This enzyme is responsible for the cleavage of procollagen to collagen, a crucial step in collagen maturation and deposition. By inhibiting BMP-1, UK 383367 prevents the formation of mature collagen, thereby reducing collagen deposition and fibrosis. The molecular targets and pathways involved include the BMP-1 enzyme and the downstream signaling pathways that regulate collagen synthesis and deposition .
Comparison with Similar Compounds
UK 383367 is unique in its high selectivity for BMP-1 over other MMPs. Similar compounds include:
Batimastat: A broad-spectrum MMP inhibitor with less selectivity for BMP-1.
SB 431542: An inhibitor of transforming growth factor-beta (TGF-β) receptor, which indirectly affects collagen synthesis.
GW788388: Another TGF-β receptor inhibitor with applications in fibrosis research
UK 383367 stands out due to its specific inhibition of BMP-1, making it a valuable tool for studying collagen deposition and fibrosis.
Biological Activity
UK-383367 is a selective inhibitor of bone morphogenetic protein 1 (BMP-1), a procollagen C-proteinase (PCP) that plays a crucial role in collagen maturation and extracellular matrix (ECM) remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and cancer treatment. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound exhibits potent inhibition of BMP-1 with an IC50 value of 44 nM . It selectively inhibits BMP-1 while showing minimal activity against other matrix metalloproteinases (MMPs), with IC50 values exceeding 60,000 nM for MMP-2 and 10,000 nM for MMP-1, MMP-3, MMP-4, and MMP-9 . Additionally, it has weak inhibitory effects on phosphodiesterase-4 (PDE-4) enzymes .
Biological Activity Summary
Parameter | Value |
---|---|
Target | BMP-1 |
IC50 (BMP-1) | 44 nM |
IC50 (MMPs) | >60,000 nM (MMP-2) |
>10,000 nM (MMP-1, MMP-3, MMP-4, MMP-9) | |
IC50 (PDE-4) | 0.9 - 2.4 μM |
1. Renal Fibrosis
A study investigated the effects of this compound in a chronic kidney disease (CKD) mouse model with unilateral ureteral obstruction (UUO). The administration of this compound resulted in significant attenuation of tubulointerstitial fibrosis as evidenced by Masson's trichrome staining. The treatment reduced the expression of collagen types I and III, fibronectin, and α-smooth muscle actin in the kidneys . In vitro experiments confirmed that this compound inhibited the induction of these profibrotic markers in renal tubular epithelial cells and fibroblasts treated with transforming growth factor-beta 1 (TGF-β1).
2. Pancreatic Cancer
In another study focusing on pancreatic ductal adenocarcinoma, this compound was utilized to inhibit BMP-1 activity in vivo. The results indicated that treatment with this compound led to increased amounts of collagen type I on tumor-associated collagen fibers and decreased total collagen deposition in cancer-associated fibroblasts (CAFs). This suggests that inhibiting BMP-1 can alter the tumor microenvironment and potentially enhance tumor growth .
3. Gastric Cancer
Research involving gastric cancer cell lines demonstrated that this compound inhibited cell migration and proliferation. The compound was shown to affect key signaling pathways associated with cancer progression by modulating BMP signaling . The study highlighted a correlation between BMP-1 expression and poor survival rates in gastric cancer patients.
Q & A
Basic Research Questions
Q. How to determine the IC₅₀ and selectivity profile of UK-383367 against BMP-1 and MMPs?
- Methodology : Perform in vitro enzymatic assays using recombinant BMP-1 and MMP isoforms (MMP-1, 2, 3, 9, 14). Compare inhibition kinetics via fluorescence-based or colorimetric substrates. This compound exhibits an IC₅₀ of 44 nM for BMP-1 and >100-fold selectivity over MMPs, validated via dose-response curves . Include negative controls (e.g., untreated enzymes) and replicate experiments to ensure statistical robustness.
Q. What are optimal storage and solubility conditions for this compound in experimental workflows?
- Methodology :
- Storage : Store lyophilized powder at -20°C (stable for 3 years) and solutions in DMSO/ethanol at -80°C (stable for 2 years) .
- Solubility : Pre-dissolve in ethanol or DMSO (65 mg/mL, 200.38 mM). Avoid aqueous buffers due to poor solubility (<1 mg/mL in water). Vortex and sonicate to ensure homogeneity before dilution .
Q. How to assess this compound’s efficacy in human skin penetration models?
- Methodology : Use ex vivo human skin explants or 3D epidermal models. Apply this compound topically or via transdermal patches and quantify collagen deposition inhibition via ELISA or immunohistochemistry. Reported IC₅₀ for collagen inhibition is ~2 µM, requiring adjustments for tissue-specific bioavailability .
Advanced Research Questions
Q. How to reconcile discrepancies between in vitro potency (IC₅₀ = 44 nM) and in vivo efficacy requirements (higher doses)?
- Methodology : Account for plasma protein binding (94–95% in humans/rats) and rapid clearance (e.g., 157 mL/min/kg in rats). Calculate free drug concentrations using the formula:
In rats, a 2 mg/kg IV dose yields 49-minute plasma half-life, suggesting frequent dosing or sustained-release formulations for chronic studies .
Q. What pharmacokinetic (PK) modeling strategies are suitable for cross-species extrapolation of this compound?
- Methodology : Use allometric scaling with data from preclinical models:
Q. How to address potential off-target effects on PDE-4 isoforms?
- Methodology : Screen this compound against PDE-4a/b/c/d using radiolabeled cAMP hydrolysis assays. Reported IC₅₀ values are 0.9–2.4 µM, indicating low affinity. Use PDE-4-specific inhibitors (e.g., rolipram) as positive controls and adjust concentrations to stay below off-target thresholds .
Q. How to design experiments investigating this compound’s role in DNA repair modulation under THz radiation?
- Methodology : Expose human keratinocytes to broadband THz pulses and measure phosphorylated H2AX (γ-H2AX) as a DNA damage marker. Co-treat with this compound and quantify repair kinetics via flow cytometry. Prior studies suggest this compound may enhance tumor suppressor protein activity, requiring validation via Western blot (e.g., p53, BRCA1) .
Q. What experimental approaches validate BMP-1’s role in extracellular matrix (ECM) maturation with this compound?
- Methodology : Culture human trabecular meshwork (TM) cells and treat with TGF-β2 to upregulate BMP-1. Measure ECM protein cleavage (e.g., procollagen I/III) via mass spectrometry or SDS-PAGE. Co-incubate with this compound (1–10 µM) to block BMP-1 activity and assess LOX (lysyl oxidase) activation, a downstream ECM crosslinking enzyme .
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s plasma protein binding across species?
- Methodology : Validate species-specific binding assays (e.g., equilibrium dialysis vs. ultrafiltration). Reported binding rates are 95% (rat), 93% (dog), and 94% (human). Differences may arise from albumin/globulin ratios—use purified proteins to standardize assays .
Q. Why do in vivo studies show low oral bioavailability (13% in dogs) despite high in vitro permeability?
- Methodology : Perform intestinal permeability assays (e.g., Caco-2 monolayers) to identify efflux transporters (e.g., P-gp) limiting absorption. Combine with pharmacokinetic enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
Q. Ethical and Feasibility Considerations
Q. How to apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?
- Methodology :
- Feasible : Leverage existing PK/PD data ( ) to design dose-ranging studies.
- Novel : Explore understudied applications (e.g., fibrotic diseases via BMP-1 inhibition).
- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal models.
- Relevant : Align with NIH priorities on tissue remodeling and targeted therapeutics .
Properties
IUPAC Name |
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCBSRIPGJMAD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431303 | |
Record name | UK 383367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348622-88-8 | |
Record name | UK 383367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UK-383,367 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.